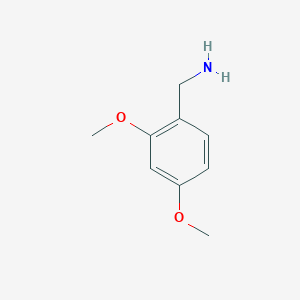

2,4-Dimethoxybenzylamine

Overview

Description

2,4-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of benzylamine, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

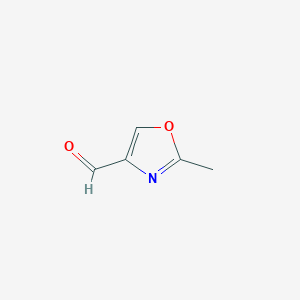

2,4-Dimethoxybenzylamine is primarily used as a nucleophile in various chemical reactions . It interacts with different electrophilic compounds, acting as an ammonia equivalent in the synthesis of a series of 2,4,5-trisubstituted oxazoles .

Mode of Action

The compound’s mode of action is based on its nucleophilic properties. It can donate a pair of electrons to form a new bond with an electrophile. For instance, it has been used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . In this reaction, this compound donates electrons to the electrophilic carbon in 5-bromo-2-indene-1-one, forming a new carbon-nitrogen bond .

Biochemical Pathways

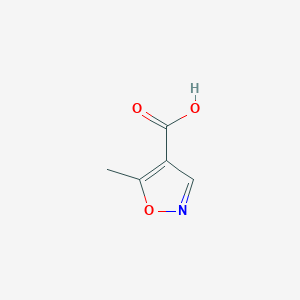

For example, it’s used in the Ugi/Robinson-Gabriel reaction sequence to synthesize 2,4,5-trisubstituted oxazoles . These oxazoles are important structures in medicinal chemistry, found in many bioactive compounds and pharmaceuticals.

Pharmacokinetics

As a small molecule with a molecular weight of 16721 g/mol , it’s likely to have good bioavailability. The compound’s pharmacokinetic properties would also depend on the specific context of its use, such as its formulation and route of administration.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through its reactions as a nucleophile . It’s used in the synthesis of various bioactive compounds, including anti-HIV-1 agents . The specific molecular and cellular effects would depend on the compounds synthesized using this compound.

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxybenzylamine plays a role in biochemical reactions, particularly as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence

Molecular Mechanism

It is known to participate in the Ugi/Robinson-Gabriel reaction sequence, but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not fully documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dimethoxybenzylamine involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . Another method includes the synthesis of 2,4-dimethoxybenzylchloride followed by its reaction with sodium iodide and urotropine in a suitable solvent .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the chloromethylation of 2,4-dimethoxybenzene to form 2,4-dimethoxybenzylchloride, which is then converted to this compound through nucleophilic substitution reactions . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and anhydrides are used in the presence of bases like triethylamine (TEA) for amide formation.

Major Products

Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

Reduction: this compound.

Substitution: Various amides and other derivatives depending on the substituents used.

Scientific Research Applications

2,4-Dimethoxybenzylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzylamine: Similar structure but with only one methoxy group at the 4 position.

3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at the 3 and 4 positions.

2,5-Dimethoxybenzylamine: Similar structure with methoxy groups at the 2 and 5 positions.

Uniqueness

2,4-Dimethoxybenzylamine is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions enhances its nucleophilicity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWBXWFYRXSBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174869 | |

| Record name | 2,4-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-20-8 | |

| Record name | 2,4-Dimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

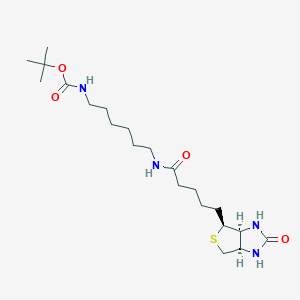

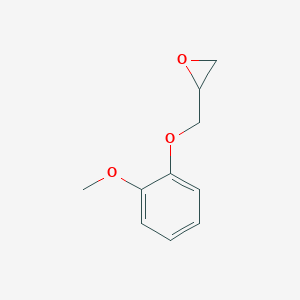

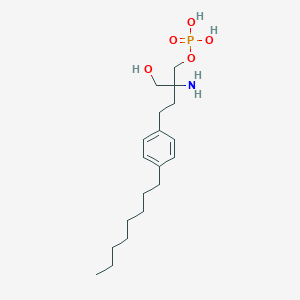

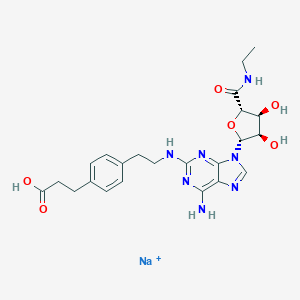

Feasible Synthetic Routes

Q1: Why is 2,4-Dimethoxybenzylamine often used as a protecting group in organic synthesis?

A1: 2,4-DMB is particularly useful as a protecting group because it can be easily removed under mild acidic conditions using trifluoroacetic acid (TFA). [] This selectivity is advantageous in multi-step syntheses where other protecting groups might be sensitive to harsher conditions.

Q2: Can you give an example of a specific reaction where 2,4-DMB acts as a protecting group?

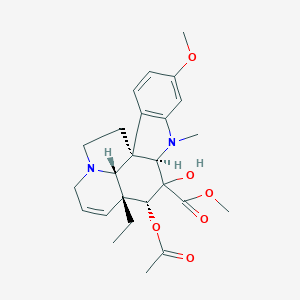

A2: Certainly. In the total synthesis of the antibiotic (-)-Muraymycin D2, 2,4-DMB was employed to protect a key amine during the construction of the complex molecule. [] Later in the synthesis, the 2,4-DMB group was removed to reveal the free amine for further reactions.

Q3: Are there any other interesting applications of 2,4-DMB in synthetic chemistry?

A3: Yes, 2,4-DMB has been used in the development of a novel method to synthesize phenolic O-sulfamates. [] These compounds are important in medicinal chemistry. The 2,4-DMB group protects the sulfamate functionality during synthesis and is then cleaved to yield the desired product.

Q4: How does the structure of 2,4-DMB contribute to its reactivity and applications?

A4: The two methoxy groups on the aromatic ring of 2,4-DMB increase its electron density, making it more reactive towards electrophilic attack. [] This electronic property is beneficial in reactions where it acts as a nucleophile, such as in the formation of amides or triazines. [, ]

Q5: Has 2,4-DMB been used in the synthesis of any other biologically relevant molecules besides (-)-Muraymycin D2?

A5: Yes, 2,4-DMB has been utilized in the synthesis of uracil polyoxin C analogues. [] Polyoxins are a class of nucleoside-peptide antibiotics, and the use of 2,4-DMB in their synthesis highlights its versatility in preparing complex molecules with potential therapeutic applications.

Q6: Beyond its use in synthesis, has 2,4-DMB been explored for any biological activity itself?

A6: While not a primary focus of the cited research, one study did examine 2,4-DMB's impact on the activity of norepinephrine isomers in tissues containing alpha- and beta-adrenoceptors. [] The study found that at the highest concentration tested, 2,4-DMB did not significantly influence the activity of these isomers in rabbit aorta. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-De-tert-butoxycarbonylamino-3'-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidinyl)]-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}-docetaxel](/img/structure/B23667.png)